2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of the amino acid. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid typically involves the protection of the amino group of the amino acid with a benzyloxycarbonyl group. This can be achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, free amino acids, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include the amino group of the amino acid and the benzyloxycarbonyl protecting group .
Comparison with Similar Compounds
Similar Compounds
2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protecting group chemistry.
2-(((Benzyloxy)carbonyl)amino)pentanoic acid: A valine derivative used in similar applications.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the benzyloxycarbonyl group allows for selective protection and deprotection of the amino group, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
2,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-10(2)14(3,12(16)17)15-13(18)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
HSYZEEGNWGPVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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